

experimental protocol for synthesizing BAPTA from 1,2-Bis(o-aminophenoxy)ethane

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Compound of Interest

Compound Name: 1,2-Bis(o-aminophenoxy)ethane

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Synthesis of BAPTA: An In-depth Experimental Protocol for Researchers

Application Note: This document provides a comprehensive, step-by-step experimental protocol for the synthesis of **1,2-Bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid** (BAPTA), a crucial calcium chelator in biomedical research. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed guide from commercially available starting materials to the final purified product. The synthesis is presented in a four-step process, including the formation of a dinitro precursor, its reduction to a diamine, subsequent N-alkylation, and final hydrolysis. This document also includes a summary of quantitative data and characterization of intermediates and the final product, alongside visual representations of the synthetic workflow and the role of BAPTA in calcium signaling pathways.

Introduction

1,2-Bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, commonly known as BAPTA, is a high-affinity, selective calcium chelator widely utilized in biochemistry and cell biology to control and measure intracellular calcium concentrations.^[1] Its ability to selectively bind Ca^{2+} ions over other divalent cations, such as Mg^{2+} , makes it an invaluable tool for studying calcium-dependent signaling pathways. This protocol details a reliable and reproducible method for the synthesis of BAPTA, starting from 2-chloronitrobenzene and ethylene glycol.

Experimental Protocols

The synthesis of BAPTA from **1,2-Bis(o-aminophenoxy)ethane** is a multi-step process. The following protocol outlines the synthesis of the precursor **1,2-Bis(o-aminophenoxy)ethane**, followed by its conversion to BAPTA.

Part 1: Synthesis of **1,2-Bis(o-aminophenoxy)ethane**

Step 1: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane

This step involves the condensation of 2-chloronitrobenzene with ethylene glycol in the presence of an alkali metal hydroxide.

- Reagents and Materials:
 - Ethylene glycol
 - 2-Chloronitrobenzene
 - Sodium hydroxide (NaOH)
 - Dimethylacetamide (DMAc)
 - Water
- Procedure:
 - In a reaction vessel, combine 1 mole of ethylene glycol with 1.9 to 2.6 moles of 2-chloronitrobenzene in dimethylacetamide (DMAc).
 - Add 2.3 to 2.6 moles of solid sodium hydroxide to the mixture.
 - Heat the reaction mixture to a temperature between 50°C and 80°C.
 - Maintain the reaction at this temperature for a sufficient time to ensure completion (typically several hours, monitor by TLC).
 - After the reaction is complete, cool the mixture and filter to remove the precipitated salt. Wash the salt with a small amount of DMAc.

- To the filtrate, add water to precipitate the product, 1,2-bis(2-nitrophenoxy)ethane.
- Cool the mixture to approximately 10°C to ensure complete crystallization.
- Filter the crystalline product, wash with water, and dry. The product is a light beige solid.

Step 2: Reduction of 1,2-Bis(2-nitrophenoxy)ethane to **1,2-Bis(o-aminophenoxy)ethane**

The dinitro compound is reduced to the corresponding diamine using catalytic hydrogenation or a reducing agent like hydrazine hydrate.

- Reagents and Materials:

- 1,2-Bis(2-nitrophenoxy)ethane
- Ethanol
- Palladium on carbon (5% Pd/C) or Hydrazine monohydrate and a catalyst (e.g., FeCl_3 and activated carbon)
- Filtration apparatus

- Procedure using Catalytic Hydrogenation:

- Dissolve 1,2-bis(2-nitrophenoxy)ethane in ethanol in a high-pressure reactor.
- Add a catalytic amount of 5% Palladium on carbon.
- Pressurize the reactor with hydrogen gas and heat to reflux for approximately 16 hours.
- After the reaction is complete, cool the mixture and filter to remove the catalyst.
- Evaporate the solvent from the filtrate to obtain the crude product.
- Recrystallize the crude solid from ethanol to yield pure **1,2-Bis(o-aminophenoxy)ethane** as a white to light-colored powder.

Part 2: Synthesis of BAPTA from 1,2-Bis(o-aminophenoxy)ethane

Step 3: N-Alkylation of **1,2-Bis(o-aminophenoxy)ethane** to form BAPTA Tetraethyl Ester

The diamine is alkylated with ethyl bromoacetate to form the tetraester precursor of BAPTA.

- Reagents and Materials:

- **1,2-Bis(o-aminophenoxy)ethane**
- Ethyl bromoacetate
- Sodium hydrogen phosphate (Na_2HPO_4) or another suitable base
- Acetonitrile
- Rotary evaporator
- Chromatography supplies (Silica gel, solvents)

- Procedure:

- In a round-bottom flask, dissolve **1,2-Bis(o-aminophenoxy)ethane** in acetonitrile.
- Add an excess of ethyl bromoacetate (approximately 12 equivalents).
- Add a suitable base, such as sodium hydrogen phosphate, to the mixture.
- Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
- After the reaction is complete, cool the mixture and filter off the inorganic salts.
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purify the resulting crude BAPTA tetraethyl ester by column chromatography on silica gel.

Step 4: Hydrolysis of BAPTA Tetraethyl Ester to BAPTA

The final step is the hydrolysis of the ester groups to carboxylic acids.

- Reagents and Materials:

- BAPTA tetraethyl ester
- Lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$) or Sodium Hydroxide (NaOH)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Potassium hydroxide (KOH) solution (optional, for final product solubilization)

- Procedure:

- Dissolve the purified BAPTA tetraethyl ester in a mixture of THF and methanol (e.g., 5:1 v/v).
- Add an excess of lithium hydroxide monohydrate dissolved in water to the solution.
- Stir the reaction mixture at room temperature overnight.
- Remove the organic solvents under reduced pressure.
- To the aqueous residue, add a mixture of dichloromethane and ethyl acetate and sonicate briefly. Filter the solid precipitate.
- Dissolve the solid in water and acidify with HCl to precipitate the BAPTA free acid.
- Centrifuge the suspension, remove the supernatant, and wash the precipitate with a small amount of water.

- The final product, BAPTA, can be obtained as a white solid after drying. For a water-soluble salt, the precipitate can be redissolved in a small volume of KOH solution before removing the solvent.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of BAPTA and its intermediates.

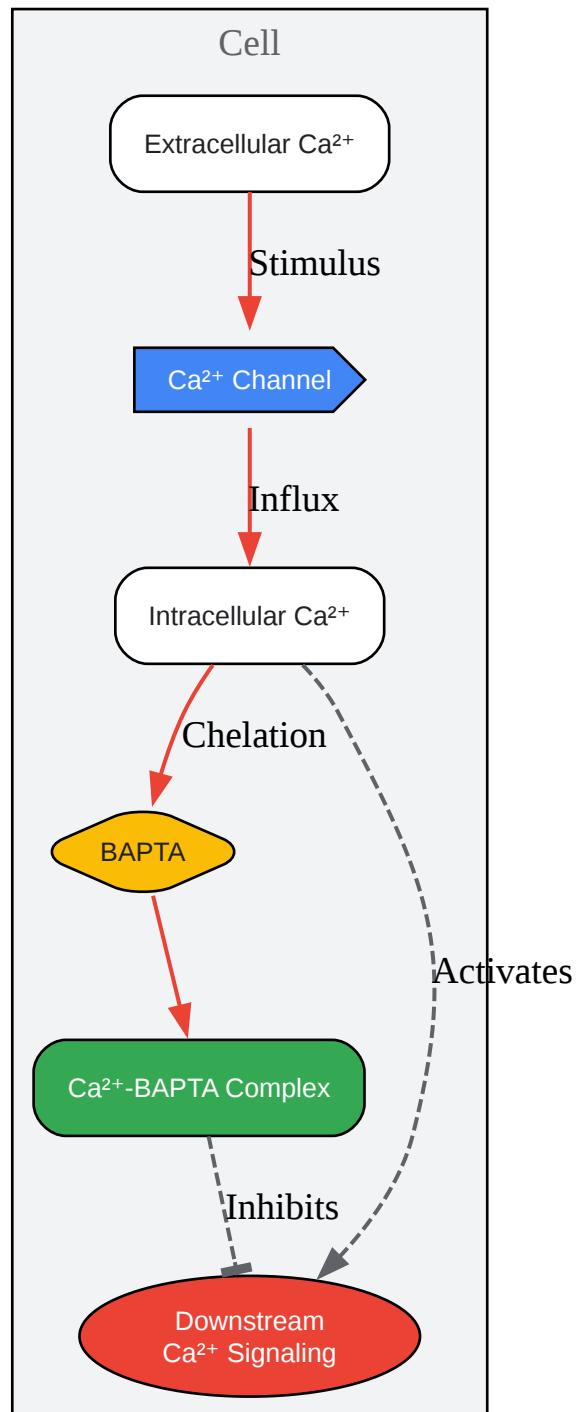
Compound Name	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Melting Point (°C)	Analytical Data
1,2-Bis(2-nitrophenoxy)ethane	C ₁₄ H ₁₂ N ₂ O ₆	304.26	>90	167-168	-
1,2-Bis(o-aminophenoxy)ethane	C ₁₄ H ₁₆ N ₂ O ₂	244.29	~92	131-132	-
BAPTA Tetraethyl Ester	C ₃₀ H ₄₀ N ₂ O ₁₀	588.65	Variable	-	¹ H NMR, ¹³ C NMR, Mass Spec
BAPTA (Final Product)	C ₂₂ H ₂₄ N ₂ O ₁₀	476.43	>95 (hydrolysis)	-	¹ H NMR, ¹³ C NMR, Mass Spec (m/z [M+H] ⁺), HPLC (Purity ≥95%)[3][4]

Mandatory Visualization



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Caption: Synthetic workflow for the preparation of BAPTA.

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Caption: BAPTA's role in chelating intracellular calcium to modulate signaling pathways.

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